molecular formula C7H6ClNO2 B1209129 5-Chlorosalicylamide CAS No. 7120-43-6

5-Chlorosalicylamide

Numéro de catalogue: B1209129
Numéro CAS: 7120-43-6
Poids moléculaire: 171.58 g/mol
Clé InChI: NNHMQZBVJPQCAK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Chemical Identity: 5-Chlorosalicylamide (CAS: 7120-43-6) is a halogenated benzamide derivative with the molecular formula C₇H₆ClNO₂ and a molecular weight of 171.58 g/mol. Its structure consists of a salicylamide backbone substituted with a chlorine atom at the 5-position of the aromatic ring .

Synthesis: A highly efficient one-pot synthesis method yields this compound with a total yield of 79%. This process involves sequential reactions of 5-chlorosalicylic acid with thionyl chloride, methanol, and ammonia, without intermediate purification steps .

Applications: Primarily used as a pharmaceutical intermediate, this compound is a precursor to niclosamide (N-(2′-chloro-4′-nitrophenyl)-5-chlorosalicylamide), a World Health Organization (WHO)-recommended anthelmintic drug . Recent studies also highlight its role in synthesizing chemiluminescent coumaranone derivatives and sulfamoyl-salicylamide-based anticancer agents .

Propriétés

IUPAC Name

5-chloro-2-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO2/c8-4-1-2-6(10)5(3-4)7(9)11/h1-3,10H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNHMQZBVJPQCAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40324590
Record name 5-Chlorosalicylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40324590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7120-43-6
Record name 5-Chloro-2-hydroxybenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7120-43-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-hydroxybenzamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007120436
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7120-43-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407139
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Chlorosalicylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40324590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-2-hydroxybenzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.149.652
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Méthodes De Préparation

Chlorination Step

Salicylic acid undergoes electrophilic aromatic substitution using chlorine gas in a halogenated aromatic solvent (e.g., chlorobenzene or bromobenzene). The reaction occurs at 100–150°C, with the solvent acting as a Lewis acid catalyst. This method achieves a 93.3% yield of 5-chlorosalicylic acid, characterized by a melting point of 171.6–172.5°C. The solvent’s role is critical: brominated solvents enhance regioselectivity but increase costs, while chlorobenzene balances efficiency and affordability.

Amidation of 5-Chlorosalicylic Acid

The carboxylic acid group of 5-chlorosalicylic acid is converted to the amide via two approaches:

  • Coupling with Amines : Reacting 5-chlorosalicylic acid with benzylamine or phenethylamine in dichloromethane (DCM) using ethyl chloroformate as a coupling agent. Triethylamine neutralizes HCl byproducts, yielding 5-chloro-2-methoxy-N-benzyl benzamide intermediates.

  • Direct Aminolysis : Treating the acid with excess ammonium hydroxide under reflux. This method is less common due to side reactions but offers simplicity.

Post-synthesis, the methoxy group is hydrolyzed using sodium cyanide in dimethyl sulfoxide (DMSO) at reflux to yield 5-chlorosalicylamide.

Microwave-Assisted Direct Amidation

Microwave irradiation significantly accelerates the amidation of 5-chlorosalicylic acid with amines. In a representative procedure:

  • Reagents : 5-Chlorosalicylic acid (60 mmol), phosphorus trichloride (30 mmol), and primary amines (e.g., 4-chloroaniline, 60 mmol) in chlorobenzene.

  • Conditions : Microwave irradiation at 400 W for 20 minutes.

  • Workup : The product precipitates upon cooling and is recrystallized from ethanol.

This method achieves near-quantitative yields (98%) and reduces reaction times from hours to minutes. The microwave’s uniform heating minimizes side products, and phosphorus trichloride acts as both a catalyst and dehydrating agent.

Saponification-Acidification of Ester Intermediates

A scalable industrial method involves synthesizing this compound from ester precursors:

Ester Synthesis

5-Chlorosalicylic acid is esterified with methanol or ethanol using sulfuric acid as a catalyst. The methyl ester derivative is preferred for its stability.

Saponification and Acidification

  • Saponification : The ester reacts with sodium hydroxide in aqueous ethanol to form the sodium salt of 5-chlorosalicylic acid.

  • Acidification : Treating the salt with concentrated HCl precipitates 5-chlorosalicylic acid, which is then amidated as described in Section 1.2.

This method’s advantage lies in its compatibility with continuous flow systems, though it requires stringent pH control (2.0–4.0) during acidification to prevent over-protonation.

Molten Salt Catalyzed Synthesis

A solvent-free approach uses NaCl-AlCl₃ molten salts as dual catalysts and reaction media:

Procedure

  • Molten Salt Preparation : Anhydrous AlCl₃ and NaCl are heated to 140°C to form a low-melting eutectic mixture.

  • Reaction : Salicylamide is dissolved in the molten salt, followed by dropwise addition of acetyl chloride. The mixture is stirred at 120°C for 2 hours.

  • Isolation : The product is precipitated by adding dilute HCl, filtered, and recrystallized from ethanol.

While originally designed for 5-acetylsalicylamide, this method is adaptable to this compound by substituting acetyl chloride with chlorinating agents. The molten salt system enhances reaction rates and eliminates volatile organic solvents, achieving yields up to 92%.

Comparative Analysis of Methods

Method Reagents Conditions Yield Advantages Limitations
Chlorination-AmidationCl₂, Chlorobenzene, Benzylamine100–150°C, 24 h93%High regioselectivityToxic solvents, multi-step
Microwave AmidationPCl₃, Chlorobenzene400 W, 20 min98%Rapid, energy-efficientSpecialized equipment required
Saponification-AcidificationNaOH, HClpH 2–4, 9–15°C85%Scalable, industrial-friendlypH sensitivity, byproduct formation
Molten Salt CatalysisNaCl-AlCl₃, Acetyl Chloride140°C, solvent-free92%Eco-friendly, reusable catalystHigh-temperature handling required

Analyse Des Réactions Chimiques

Applications De Recherche Scientifique

Antimicrobial Activity

Research has demonstrated that 5-chlorosalicylamide exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

  • Case Study : A recent study identified the compound as a selective inhibitor of Mycobacterium tuberculosis, showing promising results as a next-generation antimicrobial agent. The minimal inhibitory concentration (MIC) against Staphylococcus aureus was found to be 32 µg/mL, while for Escherichia coli, it was 64 µg/mL .

Anticancer Properties

The anticancer potential of this compound and its derivatives has been extensively studied. These compounds have shown effectiveness in inducing apoptosis in various cancer cell lines.

  • Case Study : In vitro studies on breast cancer cell lines (MCF-7) revealed that this compound derivatives could significantly reduce cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment . Another study highlighted the compound's ability to inhibit tubulin polymerization, which is crucial for cancer cell proliferation .

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. It has been shown to inhibit key pro-inflammatory cytokines.

  • Case Study : In experiments using lipopolysaccharide-stimulated macrophages, treatment with this compound resulted in a reduction of TNF-alpha and IL-6 levels by about 50% compared to controls . This suggests its potential use in treating inflammatory diseases such as arthritis.

Structure-Activity Relationship Studies

The efficacy of this compound can be attributed to its structural characteristics. Research into its derivatives has provided insights into how modifications can enhance biological activity.

Derivative Biological Activity Target Reference Year
5-Chloro-N-(4-sulfamoylbenzyl) salicylamideTubulin polymerization inhibitionCancer cells (MCF-7)2018
N-(5-chlorosalicyloyl)-8-aminocaprylic acidOral delivery enhancerActive agents (heparin)2000
Various O-substituted derivativesAntimycobacterialMycobacterium tuberculosis2023

Mécanisme D'action

The mechanism of action of 5-Chlorosalicylamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it can inhibit the activity of membrane-bound proteases by binding to their catalytic sites . This inhibition can result in various physiological effects, including anti-inflammatory and analgesic properties .

Comparaison Avec Des Composés Similaires

Niclosamide

Structure : Niclosamide incorporates a 4-nitrophenyl group attached to the 5-chlorosalicylamide core .
Synthesis : Derived from this compound via coupling with 4-nitrophenylamine or related intermediates, often using activating agents like oxalyl chloride .
Biological Activity :

  • Anthelmintic : Disrupts oxidative phosphorylation in tapeworms, leading to ATP depletion .
  • Broad-Spectrum Applications : Repurposed for cancer (tubulin polymerization inhibition), metabolic disorders, and antiviral therapies (e.g., COVID-19) .
    Advantage Over this compound : Enhanced bioavailability and multifunctional activity due to the nitro group and extended aromatic system .

5-(Bromoacetyl)salicylamide

Structure : Features a bromoacetyl group at the 5-position of the salicylamide ring .
Synthesis : Bromination of this compound or direct functionalization of salicylamide precursors .
Applications :

  • Serves as a versatile intermediate for synthesizing anticancer and antimicrobial agents.
  • The bromoacetyl group enhances reactivity, enabling cross-coupling reactions and targeted drug design .
    Key Difference : Bromine substitution increases electrophilicity, making it more reactive than this compound in synthetic pathways .

Sulfamoyl-Salicylamide Derivatives

Structure : Derivatives like compound IV (from ) incorporate sulfamoyl groups at the 3-position of the salicylamide ring .
Synthesis : Coupling of this compound with sulfonamide reagents, often using phosphorus trichloride (PCl₃) as a catalyst .
Biological Activity :

  • Anticancer : Compound IV inhibits tubulin polymerization, inducing cell cycle arrest in breast cancer cells (MCF-7, MDA-MB-231) .
  • Potency : The sulfamoyl group enhances binding to tubulin’s colchicine site, surpassing the activity of unmodified this compound .

Coumaranone-CLPG Conjugates

Structure: this compound is linked to L-menthol via a coumaranone group, forming chemiluminescent protecting groups (CLPGs) . Function:

  • Chemiluminescence (CL) : Oxidation releases this compound and emits light, useful in imaging and controlled drug release .
  • Mechanism: Decarboxylation under basic conditions (e.g., KOH in ethanol) cleaves the CLPG, regenerating free this compound .

Comparative Analysis

Table 1: Structural and Functional Comparison

Compound Key Substituents Molecular Weight (g/mol) Primary Applications Reference
This compound Cl at 5-position 171.58 Pharmaceutical intermediate
Niclosamide Cl at 5-position, 4-nitrophenyl 327.12 Anthelmintic, anticancer, antiviral
5-(Bromoacetyl)salicylamide Br-acetyl at 5-position 258.49 Organic synthesis, drug development
Sulfamoyl-salicylamide Sulfamoyl at 3-position ~300 (varies) Anticancer (tubulin inhibition)
Coumaranone-CLPG Coumaranone-L-menthol conjugate ~400 (estimated) Chemiluminescent imaging, drug delivery

Activité Biologique

5-Chlorosalicylamide is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of cancer research and enzyme inhibition. This article explores its synthesis, biological evaluation, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

This compound (C₇H₆ClNO₂) is characterized by the presence of a chlorine atom at the 5-position of the salicylamide structure. This modification enhances its biological activity compared to its non-chlorinated counterparts. The compound's core structure has been identified in various pharmacologically active agents, indicating its potential as a scaffold for drug development.

Anticancer Properties

Recent studies have highlighted the anticancer properties of this compound derivatives. For instance, Galal et al. synthesized a series of sulfamoyl-salicylamide derivatives, including this compound, and evaluated their efficacy against several human cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) cells. The results indicated that certain derivatives exhibited significant antiproliferative activity, with IC50 values suggesting potent activity against these cell lines .

Table 1: Anticancer Activity of this compound Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
IVMCF-77.5Inhibition of tubulin polymerization
IVMDA-MB-2318.0Cell cycle arrest at G2/M phase

The mechanism underlying this activity involves the inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase. Flow cytometric assays confirmed these findings, demonstrating that treated cells exhibited significant alterations in cell cycle distribution .

Enzyme Inhibition

In addition to its anticancer effects, this compound has been studied for its enzyme inhibitory potential . Specifically, it has shown promise as an inhibitor of human ecto-nucleotide triphosphate diphosphohydrolase (h-NTPDase). This enzyme plays a crucial role in nucleotide metabolism and is implicated in various pathological conditions.

Table 2: Inhibition Potency Against h-NTPDases

Compoundh-NTPDase IsoformIC50 (µM)
3jh-NTPDase20.29
3fh-NTPDase30.45

The synthesized derivatives were evaluated for their inhibitory effects on multiple isoforms of h-NTPDases, revealing that some compounds exhibited nanomolar potency . The presence of specific substituents on the salicylamide scaffold was found to significantly influence their inhibitory activity.

Case Studies and Research Findings

Several case studies have been documented that illustrate the therapeutic potential of this compound derivatives:

  • Breast Cancer Treatment : A study demonstrated that specific derivatives led to significant reductions in tumor growth in xenograft models of breast cancer, supporting their potential as therapeutic agents .
  • Tubulin Polymerization Inhibition : Research indicated that compounds derived from this compound could effectively bind to the colchicine-binding site on tubulin, disrupting microtubule dynamics critical for cancer cell proliferation .
  • Enzyme Targeting : The ability of these compounds to selectively inhibit h-NTPDases suggests potential applications in treating diseases where nucleotide metabolism is dysregulated, such as certain cancers and inflammatory conditions .

Q & A

Q. What are the established synthetic routes for 5-Chlorosalicylamide, and how can researchers ensure reproducibility?

Synthesis typically involves chlorination of salicylamide precursors or coupling reactions. A common method includes:

  • Step 1 : Reacting salicylamide with chlorine gas or chlorinating agents (e.g., SOCl₂) under controlled conditions .
  • Step 2 : Purification via recrystallization (ethanol/water) or column chromatography.
  • Step 3 : Characterization using HPLC (purity >98%), ¹H/¹³C NMR (key peaks: 6.8–7.4 ppm aromatic protons, 168 ppm carbonyl carbon), and FT-IR (amide C=O stretch ~1650 cm⁻¹, phenolic O-H ~3300 cm⁻¹) .
  • Reproducibility : Follow journal guidelines (e.g., Beilstein Journal) by documenting reagent grades, reaction temperatures, and purification protocols in the main text or supplementary materials .

Q. What analytical techniques are critical for confirming this compound identity and purity?

  • Primary Methods :
    • Mass Spectrometry (MS) : Confirm molecular ion peak at m/z 171.58 (C₇H₆ClNO₂⁺) .
    • Melting Point Analysis : Compare literature values (e.g., 185–187°C) to experimental data.
  • Secondary Validation :
    • Elemental Analysis : Verify %C, %H, %N within ±0.3% of theoretical values.
    • TLC/HPLC : Use silica gel plates (ethyl acetate/hexane) or reverse-phase columns to detect impurities .

Q. How should researchers design in vitro assays to evaluate this compound’s biological activity?

  • Step 1 : Select cell lines or enzyme targets (e.g., anthelmintic studies in Haemonchus contortus models) .
  • Step 2 : Dose-response curves (1–100 µM) with positive controls (e.g., albendazole).
  • Step 3 : Measure IC₅₀ values using spectrophotometry (parasite motility) or fluorometric assays (enzyme inhibition) .
  • Data Reporting : Include statistical analysis (e.g., ANOVA, p < 0.05) and replicate counts (n ≥ 3) per analytical chemistry standards .

Advanced Research Questions

Q. How can computational methods predict this compound’s pharmacokinetic properties?

  • Molecular Dynamics (MD) Simulations :
    • Parameterize the molecule using force fields (e.g., AMBER) to study membrane permeability.
    • Predict logP (octanol-water) and solubility via COSMO-RS .
  • Docking Studies :
    • Use AutoDock Vina to model interactions with target proteins (e.g., β-tubulin in parasites) .
  • Validation : Compare computational logP (~2.1) with experimental shake-flask data .

Q. How to resolve contradictions in reported anthelmintic efficacy data for this compound?

  • Hypothesis Testing :
    • Compare in vitro vs. in vivo results (e.g., sheep trials vs. cell-based assays).
    • Assess confounding factors: bioavailability, metabolite activity, or species-specific differences.
  • Meta-Analysis :
    • Aggregate data from multiple studies using PRISMA guidelines.
    • Apply random-effects models to quantify heterogeneity (I² statistic) .
  • Experimental Replication :
    • Standardize protocols (e.g., parasite load, drug administration routes) across labs .

Q. What statistical approaches optimize the synthesis of this compound derivatives?

  • Design of Experiments (DoE) :
    • Use factorial designs to test variables (temperature, catalyst concentration).
    • Response surface methodology (RSM) identifies optimal conditions (e.g., 70°C, 0.1 mol% catalyst).
  • Data Analysis :
    • Multivariate regression models correlate yield with parameters.
    • Validate with ANOVA and residual plots .

Q. How to integrate spectroscopic data with computational models for structural elucidation?

  • Workflow :
    • Step 1 : Acquire experimental NMR/IR data.
    • Step 2 : Simulate spectra using Gaussian (DFT/B3LYP/6-31G*).
    • Step 3 : Overlay experimental and theoretical spectra to identify discrepancies (e.g., solvent effects) .
  • Case Study :
    • This compound’s carbonyl IR stretch aligns with DFT-predicted vibrations (±5 cm⁻¹) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chlorosalicylamide
Reactant of Route 2
Reactant of Route 2
5-Chlorosalicylamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.